Defibrotide

Description

This compound is a complex mixture of single stranded polydeoxyribonucleotides derived from porcine intestinal mucosa that has antithrombotic and profibrinolytic activity and is used in the treatment of severe sinusoidal obstruction syndrome (SOS) after hematopoietic cell transplantation (HCT). This compound is used in patients with severe liver injury and has not been associated with worsening of serum aminotransferase elevations during therapy and has not been linked to cases of clinically apparent, idiosyncratic liver injury.

This compound is a mixture of single-stranded oligodeoxyribonucleotides derived from the intestinal mucosa of pigs, with anti-thrombotic, thrombolytic, and fibrinolytic activities. Upon administration, and although the exact mechanism of action has yet to be fully elucidated, this compound induces the release of prostaglandin I2 (PGI2), E2 (PGE2), and prostacyclin and reduces the expression of adhesion molecules on endothelial cells. This relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other and to the endothelium. This protects the endothelium lining bloods vessels. This compound increases tissue plasminogen activator (t-PA) and decreases plasminogen activator inhibitor-1 activity. This increases the activity of plasmin, prevents blood clot formation and dissolves blood clots.

Structure

3D Structure

Properties

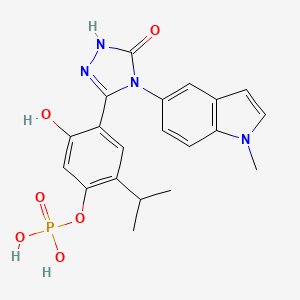

IUPAC Name |

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWFIPVDEINBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N4O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118915-78-8, 83712-60-1 |

Source

|

| Record name | STA-1474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STA-1474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Defibrotide's Endothelial Shield: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

A Comprehensive Review of Defibrotide's Multifaceted Engagement with Endothelial Cells, Elucidating its Therapeutic Efficacy in Endothelial Injury-Related Pathologies.

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of This compound (B611023) on endothelial cells. This compound, a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has demonstrated significant efficacy in treating and preventing conditions characterized by endothelial dysfunction and damage, such as hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[1][2][3] This document, tailored for researchers, scientists, and drug development professionals, synthesizes current knowledge on this compound's antithrombotic, anti-inflammatory, and cytoprotective actions at the cellular and molecular level.

Core Mechanisms of Action at the Endothelial Interface

This compound exerts its protective effects on the endothelium through a pleiotropic mechanism, influencing multiple signaling pathways and cellular processes to restore homeostasis and mitigate injury.[1][2][4] Its actions can be broadly categorized into three key areas: restoration of thrombo-fibrinolytic balance, attenuation of inflammatory responses, and direct cytoprotection.

Rebalancing the Thrombo-Fibrinolytic Axis

A critical aspect of this compound's mechanism is its ability to shift the endothelial phenotype from a prothrombotic to an antithrombotic and profibrinolytic state. This is achieved through the modulation of key regulatory proteins involved in coagulation and fibrinolysis.

This compound has been shown to:

-

Increase Thrombomodulin (TM) Expression: By upregulating TM on the endothelial cell surface, this compound enhances the activation of the protein C pathway, a critical negative feedback loop that downregulates thrombin generation.[3][5]

-

Downregulate Tissue Factor (TF) Expression: this compound reduces the expression of TF, the primary initiator of the extrinsic coagulation cascade, thereby limiting thrombin generation.[6][7]

-

Increase Tissue Factor Pathway Inhibitor (TFPI): Evidence suggests this compound can stimulate the release of TFPI, further dampening the initiation of coagulation.[10]

-

Decrease von Willebrand Factor (vWF): this compound has been shown to reduce the expression of vWF, a key molecule in platelet adhesion and aggregation.[1][3]

Attenuation of Endothelial Inflammation

Endothelial activation and inflammation are central to the pathogenesis of many vascular disorders. This compound effectively counters these processes by interfering with multiple inflammatory pathways.

Key anti-inflammatory effects include:

-

Downregulation of Adhesion Molecules: this compound significantly reduces the expression of key adhesion molecules on the endothelial surface, including E-selectin, P-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[1][2][11] This reduction in adhesion molecule expression inhibits the recruitment and transmigration of leukocytes across the endothelium.[11][12]

-

Inhibition of Pro-inflammatory Cytokine Release: this compound has been shown to decrease the production and release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2]

-

Modulation of Signaling Pathways: this compound's anti-inflammatory effects are mediated, in part, through the downregulation of the p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathways.[1][13][14]

Direct Endothelial Cytoprotection and Stabilization

Beyond its effects on coagulation and inflammation, this compound directly protects endothelial cells from various insults and promotes their survival and integrity.

Cytoprotective mechanisms include:

-

Inhibition of Heparanase: this compound is a potent inhibitor of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix and on the cell surface, contributing to endothelial barrier dysfunction and inflammation.[1][15]

-

Anti-apoptotic Effects: this compound protects endothelial cells from apoptosis induced by various stimuli, including chemotherapy and serum starvation.[3][16]

-

Promotion of Angiogenesis: Some studies suggest that this compound may promote angiogenesis and endothelial cell proliferation, potentially through its interaction with basic fibroblast growth factor (bFGF).[17][18]

-

Reduction of Oxidative Stress: this compound has been shown to reduce the production of reactive oxygen species (ROS) in endothelial cells.[2][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key endothelial cell markers and functions as reported in the cited literature.

| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| Coagulation & Fibrinolysis | |||||

| Tissue Factor (TF) mRNA | Human Microvascular Endothelial Cells (HMEC-1) | Lipopolysaccharide (LPS) | Not Specified | Statistically significant downregulation | [6] |

| Tissue Factor Pathway Inhibitor (TFPI) | Endothelial Cells | Not Specified | Not Specified | Increased release | [10] |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Human Umbilical Vein Endothelial Cells (HUVEC) & HMEC-1 | LPS | Dose-dependent | Counteracted LPS-induced increase | [7] |

| Tissue-type Plasminogen Activator (t-PA) Activity | HUVEC & HMEC-1 | LPS | Dose-dependent | Counteracted LPS-induced decrease | [7] |

| Tissue-type Plasminogen Activator (t-PA) Antigen | Resting Endothelial Cells | None | Not Specified | Significantly incremented | [7] |

| Thrombomodulin (TM) Activity & Antigen | HUVEC | None | 5, 50, 500 µg/mL | Dose-dependent significant increase at 24h | [5] |

| Thrombomodulin (TM) mRNA | HUVEC | None | 5, 50, 500 µg/mL | Dose-dependent significant increase at 24h | [5] |

| von Willebrand Factor (vWF) | Not Specified | Not Specified | Not Specified | Reduced expression | [3] |

| Inflammation | |||||

| E-selectin, P-selectin, ICAM-1, VCAM-1 | Human Endothelial Cells | Not Specified | Not Specified | Downregulated expression | [11] |

| Gene Expression (LPS-activated endothelial cells, pre-treated with this compound) | |||||

| Key Modulated Genes | Endothelial Cells | LPS | Not Specified | Downregulation of pathways associated with leukocyte migration, activation, vasculogenesis, and inflammatory response. Key genes included MMP2, MMP9, F2R (thrombin receptor), SPHK1, COL18A1, and PROCR (endothelial protein C receptor). | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of this compound on endothelial cells.

Endothelial Cell Culture and Stimulation

-

Cell Types: Primary Human Umbilical Vein Endothelial Cells (HUVECs) and the human microvascular endothelial cell line (HMEC-1) are commonly used models.[7]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., M199 for HUVECs, MCDB 131 for HMEC-1) supplemented with fetal bovine serum, growth factors (e.g., bFGF, EGF), and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Stimulation: To mimic inflammatory conditions, endothelial cells are often stimulated with lipopolysaccharide (LPS) from E. coli at concentrations ranging from 1 to 10 µg/mL for various time points (e.g., 4 to 24 hours).[6][7]

Gene Expression Analysis

-

Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to assess changes in mRNA levels of target genes.

-

Protocol Outline:

-

Endothelial cells are seeded and allowed to adhere.

-

Cells are pre-incubated with or without this compound at various concentrations for a specified period (e.g., 1 hour).

-

Cells are then stimulated with an inflammatory agent (e.g., LPS) for a defined duration.

-

Total RNA is extracted using a commercial kit.

-

RNA is reverse-transcribed into cDNA.

-

Relative gene expression is calculated using the ΔΔCt method.[6]

-

Protein Expression and Activity Assays

-

Flow Cytometry: Used to quantify the surface expression of adhesion molecules (e.g., E-selectin, ICAM-1, VCAM-1) on endothelial cells. Cells are stained with fluorescently labeled antibodies specific to the target proteins and analyzed on a flow cytometer.[11]

-

Chromogenic Assays: Employed to determine the functional activity of proteins like thrombomodulin and tissue factor.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.

Caption: this compound's multifaceted mechanism of action on endothelial cells.

Caption: A generalized experimental workflow to study this compound's effects.

Conclusion

This compound's mechanism of action in endothelial cells is complex and multifaceted, involving the modulation of coagulation, fibrinolysis, and inflammation. By restoring the natural anti-thrombotic and anti-inflammatory properties of the endothelium while also providing direct cytoprotection, this compound effectively counteracts the pathological processes underlying endothelial injury. The data and pathways outlined in this guide provide a robust framework for understanding its therapeutic benefits and for guiding future research and development in the field of endothelial-protective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 [dspace.mit.edu]

- 5. This compound stimulates expression of thrombomodulin in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pre-Exposure to this compound Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]

- 7. This compound reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 9. The fibrinolytic mechanism of this compound: effect of this compound on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of this compound for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits donor leucocyte-endothelial interactions and protects against acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The importance of endothelial protection: the emerging role of this compound in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scholars@Duke publication: The importance of endothelial protection: the emerging role of this compound in reversing endothelial injury and its sequelae. [scholars.duke.edu]

- 15. Endothelial dysfunction and its critical role in COVID‐19‐associated coagulopathy: this compound as an endothelium‐protective, targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is going on between this compound and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. This compound (Defitelio): A New Addition to the Stockpile of Food and Drug Administration-approved Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Defibrotide in Microvascular Protection: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Defibrotide (B611023) is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is an established treatment for severe hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) following hematopoietic stem cell transplantation (HSCT).[1][3] The therapeutic efficacy of this compound is rooted in its pleiotropic pharmacodynamic profile, which confers broad protective effects on the microvasculature.[3] This technical guide provides an in-depth examination of the core pharmacodynamic mechanisms of this compound, focusing on its role in microvascular protection. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.

Core Pharmacodynamic Mechanisms of this compound

This compound's microvascular protective effects are not attributable to a single mechanism but rather to a constellation of anti-thrombotic, pro-fibrinolytic, anti-inflammatory, and direct endothelial-stabilizing activities.[1][4]

Modulation of Hemostasis and Fibrinolysis

A primary pharmacodynamic effect of this compound is the restoration of thrombo-fibrinolytic balance at the endothelial surface.[4] In pathological states like VOD/SOS, the endothelium shifts to a prothrombotic-hypofibrinolytic state.[5] this compound counteracts this by:

-

Augmenting Plasmin Activity: Beyond promoting plasmin generation, this compound directly enhances the enzymatic activity of plasmin, increasing its capacity to hydrolyze fibrin (B1330869) clots in a dose-dependent manner.[2][10]

-

Reducing Thrombosis: this compound reduces the expression of pro-coagulant factors such as von Willebrand factor (vWF) and tissue factor on activated endothelial cells.[6][11]

Anti-Inflammatory and Anti-Adhesive Actions

Endothelial injury is intrinsically linked to inflammation and leukocyte adhesion. This compound mitigates this inflammatory cascade through several actions:

-

Downregulation of Adhesion Molecules: It significantly reduces the expression of key endothelial adhesion molecules, including E-selectin, P-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[3][12] This action impedes the recruitment and transendothelial migration of leukocytes, a critical step in tissue damage.[12][13]

-

Modulation of Cytokine Profile: this compound helps restore a homeostatic cytokine balance. In animal models of acute graft-versus-host disease (aGvHD), its administration led to a marked decrease in pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, while concurrently increasing levels of anti-inflammatory cytokines such as IL-10 and TGF-β.[3][12]

Direct Endothelial Cell Protection and Stabilization

This compound exerts direct protective effects on endothelial cells, preserving their structural and functional integrity.

-

Protection from Damage: It protects endothelial cells from apoptosis and activation induced by various insults, including chemotherapy, TNF-α, and soluble factors present in the serum of post-HSCT patients.[1][6][11]

-

Inhibition of Heparanase: this compound inhibits the expression and activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix and on the cell surface.[8][14] By preserving these structures, this compound helps maintain the integrity of the endothelial glycocalyx and basement membrane.[4]

-

Promotion of Angiogenesis: this compound has been shown to interact with and protect heparin-binding proteins like basic fibroblast growth factor (bFGF), which in turn promotes the release of vascular endothelial growth factor (VEGF), supporting endothelial stabilization and angiogenesis.[1][3]

Key Signaling Pathways

The diverse effects of this compound are mediated through the modulation of several intracellular signaling pathways.

-

Adenosine (B11128) A₂A Receptor Agonism: this compound is thought to act, at least in part, as an adenosine A₂A receptor agonist, which can increase intracellular cAMP levels and mediate anti-inflammatory and anti-thrombotic effects.[8][15]

-

MAPK and PI3K/Akt Pathways: In endothelial cells activated by inflammatory stimuli, this compound has been shown to prevent the activation of key signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways.[4][11] Downregulation of these pathways is central to its anti-inflammatory and cell-protective effects.[4]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the dose-dependent effects and clinical efficacy of this compound.

Table 1: Summary of Preclinical In Vitro Data

| Parameter | Cell Type/System | Effect of this compound | Concentration Range | Reference |

| Plasmin Activity | Purified plasmin | Dose-dependent enhancement of substrate hydrolysis | Not specified | [10] |

| Heparanase Activity | U266 Myeloma Cells | Dose-dependent inhibition of enzymatic activity | 50 - 150 µg/mL | [14] |

| PAI-1 Antigen | HMEC-1, HUVEC (LPS-stimulated) | Dose-dependent reduction | Up to 200 µg/mL | [16] |

| Adhesion Molecules (E/P-selectin, VCAM-1, ICAM-1) | HUVEC (aGvHD sera-stimulated) | Significant downregulation | Not specified | [12] |

| Pro-inflammatory Cytokines (IFNγ, TNFα, IL-6, IL-12) | Murine model of aGvHD | Marked decrease in plasma levels | Not specified | [12] |

| Anti-inflammatory Cytokines (TGFβ, IL-10) | Murine model of aGvHD | Significant increase in plasma levels | Not specified | [12] |

Table 2: Summary of Clinical Efficacy Data in VOD/SOS with Multi-Organ Dysfunction

| Study | Design | No. of Patients (this compound) | Dose | Primary Endpoint(s) | Result (this compound vs. Control) | Reference |

| Phase 3 Pivotal Trial | Historically controlled | 102 | 25 mg/kg/day | Day +100 Survival | 38.2% vs. 25.0% (p=0.0109) | [5][17] |

| Day +100 Complete Response | 25.5% vs. 12.5% (p=0.0160) | [5] | ||||

| T-IND Expanded Access | Open-label, single-arm | 1000 | 25 mg/kg/day | Day +100 Survival | 58.9% (overall) | [18] |

| 67.9% (pediatric), 47.1% (adult) | [18] | |||||

| DEFIFrance Registry | Real-world, retrospective | 251 (severe/very severe VOD) | Not specified | Day +100 Survival | 61% | [19] |

| Complete Response | 74% | [19] |

Key Experimental Protocols and Methodologies

The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo models.

In Vitro Endothelial Cell Activation Model

This model is crucial for studying the direct effects of this compound on endothelial cells under inflammatory and prothrombotic conditions.

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for macrovascular studies and Human Microvascular Endothelial Cells (HMECs) for microvascular studies are commonly used.[11][16]

-

Stimulation: To mimic endothelial injury, cells are stimulated with bacterial lipopolysaccharide (LPS) or with sera collected from patients undergoing HSCT at various time points (e.g., pre-conditioning, day 0, day +7).[11][20]

-

Intervention: Cells are pre-incubated or co-incubated with varying concentrations of this compound prior to and/or during stimulation.[11]

-

Endpoints & Analysis:

In Vivo Murine Model of Acute Graft-versus-Host Disease (aGvHD)

This model allows for the evaluation of this compound's systemic anti-inflammatory effects and its impact on survival in a complex immunopathological disease driven by endothelial damage.

-

Model Induction: A lethal aGvHD model is established by transplanting bone marrow and spleen cells from donor mice (e.g., C57BL/6) into lethally irradiated allogeneic recipient mice (e.g., BALB/c).[12]

-

Intervention: Recipient mice receive prophylactic or therapeutic intraperitoneal injections of this compound (e.g., daily from day 0 post-HCT).[12]

-

Endpoints & Analysis:

-

Survival: Animals are monitored daily for survival.[12]

-

Clinical Score: aGvHD severity is assessed using a scoring system based on weight loss, posture, activity, fur texture, and skin integrity.[12]

-

Cytokine Analysis: Plasma levels of pro- and anti-inflammatory cytokines are measured by cytometric bead array or ELISA at specific time points.[12]

-

Histopathology: Target organs (e.g., liver, gut, skin) are harvested for histological analysis to assess the degree of leukocytic infiltration and tissue damage.[12]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key pharmacodynamic pathways of this compound and a typical experimental workflow.

Caption: Overview of the multi-target pharmacodynamic effects of this compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound: real-world management of veno-occlusive disease/sinusoidal obstructive syndrome after stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The importance of endothelial protection: the emerging role of this compound in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is this compound Sodium used for? [synapse.patsnap.com]

- 8. Safety and efficacy of this compound for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of oral this compound on tissue-plasminogen activator and tissue-plasminogen activator inhibitor balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The fibrinolytic mechanism of this compound: effect of this compound on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound prevents the activation of macrovascular and microvascular endothelia caused by soluble factors released to blood by autologous hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of this compound in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20090131362A1 - Use of this compound for the inhibition of heparanase - Google Patents [patents.google.com]

- 15. This compound inhibits antiphospholipid antibody-mediated NET formation and venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound offers benefit for severe veno-occlusive disease and multiorgan failure | MDedge [mdedge.com]

- 18. Final results from a this compound treatment-IND study for patients with hepatic veno-occlusive disease/sinusoidal obstruction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Frontiers | Pre-Exposure to this compound Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]

Preclinical Evidence for Defibrotide's Antithrombotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023), a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has demonstrated a unique profile of antithrombotic, profibrinolytic, and anti-inflammatory properties in a multitude of preclinical studies.[1][2] Unlike traditional anticoagulants, this compound exerts its effects primarily at the level of the vascular endothelium, offering a localized action with a reduced risk of systemic hemorrhage.[1][3] This technical guide provides an in-depth overview of the preclinical evidence supporting the antithrombotic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Profibrinolytic and Thrombolytic Activity

A. In Vivo Evidence: Animal Models of Thrombosis

Animal models have been instrumental in demonstrating the antithrombotic and thrombolytic efficacy of this compound. A key study in a rabbit model of venous thrombosis induced by collagen demonstrated a significant, dose-dependent antithrombotic effect.[7][8]

Table 1: Antithrombotic Effect of Orally Administered this compound in a Rabbit Venous Thrombosis Model [7]

| Dose (mg/kg) | Peak Inhibition of Thrombus Formation (%) |

| 12.5 | Data not specified |

| 25 | Data not specified |

| 50 | Data not specified |

A linear correlation was observed between the dose and the peak activity.[7]

In a thrombolysis model, intravenous infusion of this compound in rabbits with established thrombi resulted in significant, dose-related thrombolytic activity.[7][8]

Table 2: Thrombolytic Effect of Intravenously Administered this compound in a Rabbit Venous Thrombosis Model [7]

| Dose (mg/kg/h for 6h) | Thrombolytic Activity |

| 20 | Significant and dose-related |

| 31.7 | Significant and dose-related |

| 50 | Significant and dose-related |

A direct relationship was observed between the thrombolytic effect and plasma levels of this compound.[7]

B. In Vitro Evidence: Modulation of Fibrinolytic Factors

In vitro studies have elucidated the direct effects of this compound on the components of the fibrinolytic cascade.

Table 3: Effect of this compound on Fibrinolytic Parameters in Human Endothelial Cells (HUVEC and HMEC-1) [9]

| Cell Type | Treatment | PAI-1 Antigen Levels | t-PA Antigen Levels | t-PA Activity |

| HMEC-1 | LPS | Increased | No significant change | Decreased |

| LPS + this compound (200 µg/ml, 72h) | Reduced by 25.7% vs LPS alone | No significant change | Inhibited LPS-induced decrease | |

| HUVEC | LPS | Increased | No significant change | Decreased |

| LPS + this compound (200 µg/ml, 72h) | Reduced by 46% vs LPS alone | No significant change | Inhibited LPS-induced decrease |

LPS: Lipopolysaccharide

Furthermore, this compound has been shown to directly enhance the enzymatic activity of plasmin in a dose-dependent manner, contributing to its overall fibrinolytic potential.[4][10]

Experimental Protocol: Rabbit Venous Thrombosis Model

The venous thrombosis model in rabbits, as described in preclinical studies, is induced by the insertion of a collagen-coated thread into the femoral vein.[11]

II. Endothelial Cell Protection and Anti-inflammatory Effects

A cornerstone of this compound's antithrombotic action is its ability to protect and stabilize the vascular endothelium, particularly under conditions of stress and inflammation.[12] this compound has been shown to modulate the expression of adhesion molecules, inhibit inflammatory signaling pathways, and protect endothelial cells from damage.

A. Modulation of Endothelial Adhesion Molecules

Preclinical studies have demonstrated that this compound can reduce the expression of key adhesion molecules on endothelial cells, thereby limiting the recruitment and adhesion of leukocytes and platelets to the vessel wall.[2][13]

Table 4: Effect of this compound on Endothelial Adhesion Molecule Expression

| Cell Type | Stimulus | Adhesion Molecule | This compound Effect |

| Endothelial Cells | TNF-α or fMLP | ICAM-1/LFA-1 | Inhibition of leukocyte adhesion (26.5% - 32.4% at 1000 µg/ml)[14] |

| HUVEC/HMEC | Autologous HSCT Sera | ICAM-1 | Progressive increase prevented by this compound[15] |

| Microvascular Endothelial Cells | aGVHD Serum | VCAM-1, ICAM-1, VE-cadherin | Suppressed serum-induced upregulation[13] |

TNF-α: Tumor Necrosis Factor-alpha; fMLP: N-formylmethionyl-leucyl-phenylalanine; ICAM-1: Intercellular Adhesion Molecule-1; LFA-1: Lymphocyte function-associated antigen-1; HUVEC: Human Umbilical Vein Endothelial Cells; HMEC: Human Microvascular Endothelial Cells; HSCT: Hematopoietic Stem Cell Transplantation; aGVHD: acute Graft-versus-Host Disease; VCAM-1: Vascular Cell Adhesion Molecule-1; VE-cadherin: Vascular Endothelial-cadherin.

B. Inhibition of Inflammatory Signaling Pathways

This compound has been shown to interfere with key inflammatory signaling pathways within endothelial cells, contributing to its anti-inflammatory effects. One of the critical pathways identified is the PI3K/Akt pathway, which is involved in endothelial cell activation and stress responses.[16]

Experimental Protocol: In Vitro Endothelial Cell Adhesion Assay

The effect of this compound on leukocyte adhesion to endothelial cells is typically assessed using an in vitro co-culture system.

III. Effects on Platelet Function

This compound's antithrombotic effects also extend to the modulation of platelet activity. Preclinical evidence suggests that this compound can inhibit platelet aggregation and adhesion.[5]

A. In Vitro Platelet Aggregation

In human studies, this compound has been observed to cause a slight prolongation of the lag period in collagen-induced platelet aggregation and a slight decrease in the maximum amplitude of the secondary wave of ADP and adrenalin-induced aggregation.[5]

B. In Vivo and Ex Vivo Platelet Function

In animal models, this compound has been shown to significantly decrease platelet aggregate formation.[5] In humans, treatment with this compound led to an increase in platelet cyclic AMP (cAMP) levels and a decrease in thromboxane (B8750289) B2 (TXB2) formation, both of which are associated with reduced platelet activation.[5][17]

Table 5: Effect of this compound on Platelet Function Markers in Humans [17]

| Parameter | Effect of this compound Treatment (3 x 200 mg/day for 7 days) |

| Platelet c-AMP Levels | Significantly increased |

| Plasma PGI2 Levels | Significantly increased |

| Plasma TXB2 Levels | No significant increase |

| Blood PGI2/TXB2 Ratio | Increased by 51% (30 min post-injection), remained 28% higher during therapy |

c-AMP: cyclic Adenosine Monophosphate; PGI2: Prostacyclin; TXB2: Thromboxane B2.

IV. Other Mechanisms Contributing to Antithrombotic Effects

Beyond its direct effects on fibrinolysis, endothelial cells, and platelets, this compound exhibits other properties that contribute to its overall antithrombotic profile.

A. Inhibition of Heparanase

This compound has been shown to suppress the expression and activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans and is implicated in inflammation and thrombosis.[18][19][20]

B. Modulation of Tissue Factor Pathway

This compound can reduce the expression of tissue factor (TF), the primary initiator of the extrinsic coagulation cascade, on endothelial cells.[21] It has also been shown to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI).

Table 6: Effect of this compound on Tissue Factor Expression in Human Microvascular Endothelial Cells (HMEC-1) [9]

| Treatment | Tissue Factor Activity | Tissue Factor Antigen |

| LPS | Increased | Increased |

| LPS + this compound (200 µg/ml) | Reduced by 44.7% vs LPS alone | Significantly reduced vs LPS alone |

Conclusion

The preclinical evidence for this compound's antithrombotic effects is robust and multifaceted. Its unique mechanism of action, centered on the protection and restoration of endothelial homeostasis, distinguishes it from conventional antithrombotic agents. By enhancing fibrinolysis, reducing inflammation, modulating platelet function, and influencing other key pathways involved in thrombosis, this compound presents a compelling therapeutic strategy for a variety of thrombotic disorders. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this area.

References

- 1. This compound, an antithrombotic substance which prevents myocardial contracture in ischemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The use of this compound in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel insight into the mechanism of the antithrombotic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is antithrombotic and thrombolytic against rabbit venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. The fibrinolytic mechanism of this compound: effect of this compound on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morphometric and ultrastructural study of experimental venous thrombosis. Effects of this compound, an antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. The importance of endothelial protection: the emerging role of this compound in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug-induced in vitro inhibition of neutrophil-endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound prevents the activation of macrovascular and microvascular endothelia caused by soluble factors released to blood by autologous hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scholars@Duke publication: The importance of endothelial protection: the emerging role of this compound in reversing endothelial injury and its sequelae. [scholars.duke.edu]

- 17. In vivo effects of this compound on platelet c-AMP and blood prostanoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Safety and efficacy of this compound for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Preclinical studies in support of this compound for the treatment of multiple myeloma and other neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thd.org.tr [thd.org.tr]

Defibrotide as an Adenosine Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023) is a complex mixture of single-stranded oligodeoxyribonucleotides derived from porcine intestinal mucosa. While its precise mechanism of action is multifaceted, a significant aspect of its pharmacological profile involves its function as an adenosine (B11128) receptor agonist. This technical guide provides an in-depth exploration of this activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Adenosine Receptor Binding Affinity of this compound

This compound has been shown to bind to adenosine A1 and A2 receptors. Competitive radioligand binding assays have been utilized to determine its binding affinity (Ki). In these experiments, this compound's ability to displace specific radioligands from these receptors is quantified.

| Receptor Subtype | Radioligand Displaced | Ki (µg/mL) |

| Adenosine A1 | [3H]CHA (N6-cyclohexyl-adenosine) | 371 ± 68[1] |

| Adenosine A2 | [3H]NECA (5'-N-ethylcarboxamido-adenosine) | 688 ± 115[1] |

No peer-reviewed data is currently available for the binding affinity of this compound at the adenosine A2B and A3 receptor subtypes.

Functional Agonism at Adenosine Receptors

This compound's interaction with adenosine receptors translates into functional agonist activity. This has been demonstrated in ex vivo tissue preparations.

| Assay | Tissue Preparation | Measured Effect | IC50 (µg/mL) |

| Muscle Relaxation | K+-contracted guinea-pig trachealis muscle | Relaxation | 4001[1] |

The relaxant effect of this compound was abolished by the general adenosine A1/A2 receptor blocker 8-phenyltheophylline, but not by a selective A1 blocker, indicating the involvement of A2 receptors in this response.[1]

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels.

This compound's Role in A2A Receptor-Mediated Inhibition of SDF-1/CXCR4 Signaling

Recent research has highlighted a novel aspect of this compound's mechanism of action involving the activation of the adenosine A2A receptor, which in turn inhibits the SDF-1/CXCR4 signaling axis. This pathway is crucial in cancer cell migration and metastasis.

Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol outlines the general methodology used to determine the binding affinity of this compound for adenosine receptors. Specific parameters may vary between studies.

Key Steps:

-

Receptor Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared.

-

Incubation: A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a general method to assess the functional effect of this compound on intracellular cAMP levels, indicative of its agonist or antagonist activity at Gs- or Gi/o-coupled adenosine receptors.

Key Steps:

-

Cell Culture: Cells stably or transiently expressing the specific adenosine receptor subtype are cultured.

-

Stimulation:

-

For Gs-coupled receptors (A2A, A2B): Cells are treated with increasing concentrations of this compound to measure stimulation of cAMP production.

-

For Gi/o-coupled receptors (A1, A3): Cells are first stimulated with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP. Then, cells are co-treated with increasing concentrations of this compound to measure the inhibition of forskolin-stimulated cAMP production.

-

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for stimulation) or IC50 (for inhibition) values of this compound.

Conclusion

The available evidence robustly supports the role of this compound as an adenosine receptor agonist, with demonstrated binding to A1 and A2 receptors and functional consequences consistent with A2 receptor activation. Its ability to modulate the SDF-1/CXCR4 axis via A2A receptor activation presents a compelling avenue for its anti-metastatic potential. Further research is warranted to fully elucidate its binding affinities and functional potencies at all four adenosine receptor subtypes and to explore the full therapeutic implications of this aspect of its mechanism of action.

References

Defibrotide Oligonucleotides: A Technical Guide to Chemical Composition, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023) is a complex drug substance composed of a mixture of oligonucleotides, approved for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation (HSCT).[1][2] Unlike sequence-specific antisense oligonucleotides or siRNAs, this compound's therapeutic effect is not dependent on a specific nucleotide sequence but rather on the collective physicochemical properties of its constituent polydeoxyribonucleotides. This guide provides an in-depth overview of the chemical composition, structure, and analytical methodologies used to characterize this unique therapeutic agent.

Chemical Composition and Structure

This compound is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts.[3] It is derived from the controlled depolymerization of intestinal mucosa DNA from porcine sources.[2] This process results in a complex mixture of oligonucleotides of varying lengths and sequences. The primary structure consists of standard deoxyribonucleotides (dAMP, dGMP, dCMP, and dTMP) linked by phosphodiester bonds.

The composition of this compound is not defined by a single chemical entity but by a distribution of oligonucleotides with specific characteristics. Key quantitative parameters that define its composition are summarized in Table 1.

Table 1: Quantitative Composition of this compound Oligonucleotides

| Parameter | Value | References |

| Molecular Weight (Mean Weighted) | 13 - 20 kDa | [3] |

| Oligonucleotide Length (Mean) | ~50 bases | [1] |

| Strandedness | Predominantly single-stranded (~90%) with a minor fraction of double-stranded (~10%) | [2] |

| Source Material | Porcine intestinal mucosa DNA | [2] |

Physicochemical Properties

The physicochemical properties of the final drug product, Defitelio® (this compound sodium), are critical for its stability, delivery, and biological activity. The formulation is a sterile, preservative-free solution for intravenous infusion.

Table 2: Physicochemical Properties of this compound Sodium Injection

| Parameter | Specification | References |

| Appearance | Clear, light yellow to brown solution | [4][5] |

| Concentration | 80 mg/mL | [4] |

| Excipients | Sodium Citrate, Water for Injection | [4] |

| pH | 6.8 - 7.8 (may be adjusted with HCl or NaOH) | [4] |

| Final Infusion Concentration | 4 mg/mL to 20 mg/mL in 0.9% NaCl or 5% Dextrose | [3] |

Mechanism of Action

The mechanism of action of this compound is multifactorial and not fully elucidated, but it is known to exert its therapeutic effects primarily through its interactions with the vascular endothelium.[6] Its polyanionic nature allows it to interact with various heparin-binding proteins. The key activities include antithrombotic, profibrinolytic, and anti-inflammatory effects, which collectively protect endothelial cells from damage and help restore microvascular function.[7]

Key signaling pathways influenced by this compound include:

-

Endothelial Cell Protection: It protects endothelial cells from damage induced by chemotherapy and inflammatory cytokines.

-

Modulation of Hemostasis: this compound reduces the expression of von Willebrand factor (vWF), which is involved in platelet adhesion and aggregation.[6]

Caption: Signaling pathway of this compound's effects on endothelial cells.

Experimental Protocols for Characterization

The characterization of this compound is challenging due to its polydisperse nature. A suite of analytical methods is employed to ensure its quality, potency, and consistency.

Potency Assays (Fibrinolytic Activity)

The biological potency of this compound is a critical quality attribute and is determined by its ability to enhance plasmin-mediated fibrinolysis.[3] While specific proprietary details of the validated assays are not publicly available, the principle is based on a chromogenic substrate assay.

Principle: The assay measures the ability of this compound to enhance the enzymatic activity of plasmin in hydrolyzing a specific chromogenic substrate. The rate of color development is proportional to the plasmin activity, which is potentiated by this compound.

General Protocol Outline:

-

Reagent Preparation:

-

Prepare a solution of human plasmin.

-

Prepare a solution of a plasmin-specific chromogenic substrate.

-

Prepare a series of this compound standard solutions of known concentrations and test sample solutions.

-

-

Reaction Incubation:

-

In a microplate, combine plasmin, the chromogenic substrate, and either a this compound standard or a test sample.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Detection:

-

Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the potency of the test sample by interpolating its absorbance value on the standard curve. The potency is typically expressed in biological units per milligram.[3]

-

Physicochemical Characterization

A combination of chromatographic and spectroscopic techniques is used to characterize the molecular weight distribution, purity, and structure of this compound oligonucleotides.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the oligonucleotide components of this compound. One cited method uses a Vydac C8 column with a mobile phase of 0.1% trifluoroacetic acid in water.[8] This allows for the separation of different molecular species for further analysis.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight distribution of the oligonucleotide mixture. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are suitable for analyzing large biomolecules like oligonucleotides.[8][9][10] These methods provide information on the average molecular weight and the range of oligonucleotide sizes present in the mixture.

Size-Exclusion Chromatography (SEC): SEC can be used to analyze the size distribution and aggregation of oligonucleotides under native conditions using aqueous buffers.[11] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molar mass and information on polydispersity.[12]

Spectroscopic Methods:

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to evaluate the overall structure of the this compound formulation, providing a fingerprint of the chemical bonds present.[10]

-

UV Spectroscopy: This technique is used to determine the concentration of oligonucleotides and can also be used to assess their melting temperature (Tm), which provides information about their secondary structure.[13]

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a unique oligonucleotide drug whose therapeutic activity stems from the properties of a complex mixture of polydeoxyribonucleotides rather than a single, defined active pharmaceutical ingredient. Its characterization requires a comprehensive set of analytical techniques to control its quality, composition, and potency. The methodologies described in this guide, including potency assays based on fibrinolytic activity and various chromatographic and spectroscopic methods, are essential for ensuring the consistency and efficacy of this life-saving therapy for patients with severe hepatic VOD/SOS. Further research into the specific oligonucleotide fractions responsible for its therapeutic effects could lead to the development of more defined and potent second-generation therapies.

References

- 1. A Systematic Review and Meta-Analysis of Studies of this compound Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.cloud-cme.com [mdanderson.cloud-cme.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. ema.europa.eu [ema.europa.eu]

- 6. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 7. The fibrinolytic mechanism of this compound: effect of this compound on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. idtdna.com [idtdna.com]

- 10. web.colby.edu [web.colby.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. biopharmaspec.com [biopharmaspec.com]

In vitro studies on defibrotide's profibrinolytic activity

An In-Depth Technical Guide to the Profibrinolytic Activity of Defibrotide (B611023): In Vitro Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a complex mixture of predominantly single-stranded polydeoxyribonucleotides, is an approved therapy for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Its clinical efficacy is attributed to a multifactorial mechanism of action that includes endothelial cell protection, anti-inflammatory, and antithrombotic effects. A cornerstone of its therapeutic action is its pronounced profibrinolytic activity. This technical guide provides an in-depth review of the in vitro studies that have elucidated the mechanisms by which this compound enhances fibrinolysis, offering critical insights for researchers in pharmacology and drug development.

Introduction to this compound's Fibrinolytic Role

Core Profibrinolytic Mechanisms: In Vitro Evidence

In vitro studies using various endothelial cell models have been pivotal in dissecting the profibrinolytic effects of this compound. The primary mechanisms identified are:

-

Modulation of Fibrinolytic Proteins in Endothelial Cells: this compound favorably alters the expression of key regulatory proteins in endothelial cells, shifting the balance towards fibrinolysis.[4]

-

Direct Enhancement of Plasmin Enzymatic Activity: A significant finding is that this compound directly enhances the catalytic activity of plasmin.[1][7] Studies have demonstrated that this compound increases plasmin's ability to hydrolyze its substrates in a dose-dependent manner.[1][7] This action is independent of plasminogen activation, as this compound does not directly convert plasminogen to plasmin.[1][7] It also enhances the degradation of a fully formed fibrin (B1330869) clot.[1]

-

Potentiation of t-PA and Urokinase-Mediated Plasmin Generation: this compound demonstrates a concentration-dependent enhancement of plasmin activity when plasmin is generated via the action of either t-PA or urokinase on plasminogen.[1][7]

Quantitative Data on Profibrinolytic Effects

The following tables summarize key quantitative findings from in vitro and related experimental studies that highlight the dose-dependent and context-specific efficacy of this compound.

Table 1: Effect of this compound on Gene Expression of Fibrinolytic Factors in Endothelial Cells

| Cell Type | Stimulus | This compound Concentration | Target Gene | Observed Effect | Citation |

|---|---|---|---|---|---|

| HMECs¹ | Thalidomide (B1683933) | Not Specified | t-PA | 8.8-fold increase vs. thalidomide alone | [8] |

| HMECs¹ | Thalidomide | Not Specified | PAI-1 | 2.0-fold decrease vs. thalidomide alone | [8] |

¹Human Dermal Microvascular Endothelial Cells

Table 2: Effect of this compound on Fibrinolytic Activity and Protein Levels

| Model System | This compound Concentration | Measured Parameter | Observed Effect | Citation |

|---|---|---|---|---|

| Human Endotoxemia (in vivo) | 6.25 mg/kg infusion | t-PA antigen | 31% increase | [9] |

| Human Endotoxemia (in vivo) | 6.25 mg/kg infusion | PAP complexes² | 13% increase | [9] |

| Rabbit Thrombolysis Model | 100 mg/kg bolus | Arterial Thrombus Weight | 76% reduction vs. control | [10] |

| Rabbit Thrombolysis Model | 100 mg/kg bolus | Venous Thrombus Weight | 43% reduction vs. control | [10] |

²Plasmin-Antiplasmin complexes, an indicator of plasmin generation.

Detailed Experimental Protocols

Replication and validation are key in scientific research. The following sections detail the methodologies commonly employed in in vitro studies of this compound's profibrinolytic activity.

Endothelial Cell Culture and Stimulation

-

Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVEC) and immortalized Human Microvascular Endothelial Cell lines (HMEC-1) are frequently used.[4] These represent both macro- and microvascular environments.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., EGM-2) supplemented with growth factors, fetal bovine serum, and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: Cells are typically pre-incubated with varying concentrations of this compound for a set period before the addition of the inflammatory stimulus, or are co-incubated with both agents.

Measurement of Fibrinolytic Proteins

Fibrinolytic Activity Assays

-

Chromogenic Substrate Assays: The enzymatic activity of plasmin is measured by its ability to cleave a specific chromogenic substrate. The rate of color development is proportional to the plasmin activity and is measured using a spectrophotometer. This assay is used to demonstrate this compound's direct enhancement of plasmin function.[1]

-

Fibrin Clot Lysis Assay: This assay provides a more physiologically relevant measure of fibrinolysis. A fibrin clot is formed in a microplate well by mixing fibrinogen, plasminogen, and thrombin.[1] Plasmin (or a plasminogen activator) is added along with this compound or a control buffer. The rate of clot lysis is monitored by measuring the change in optical density over time. This method confirms this compound's ability to enhance the degradation of an established clot.[1]

Visualizations: Pathways and Workflows

Caption: Signaling pathway of this compound's profibrinolytic action.

Caption: Typical experimental workflow for in vitro analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology and clinical pharmacology of this compound: a new profibrinolytic, antithrombotic and anti-platelet substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fibrinolytic mechanism of this compound: effect of this compound on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound enhances fibrinolysis in human endotoxemia – a randomized, double blind, crossover trial in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is equipotent to urokinase in stimulating arterial and venous thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Defibrotide with Vascular Endothelial Growth Factor (VEGF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defibrotide (B611023), a complex mixture of single-stranded and double-stranded polydeoxyribonucleotides, is an approved treatment for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Its mechanism of action is multifactorial, primarily centered on the protection and restoration of endothelial cell function. While its pleiotropic effects, including anti-thrombotic, fibrinolytic, and anti-inflammatory properties, are well-documented, its direct and indirect interactions with key signaling molecules like Vascular Endothelial Growth Factor (VEGF) are of significant interest to researchers. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions between this compound and VEGF, including quantitative data, detailed experimental protocols for investigation, and visualizations of relevant pathways and workflows.

Direct and Indirect Molecular Interactions

Current evidence suggests that the direct interaction between this compound and Vascular Endothelial Growth Factor (VEGF), specifically the VEGF165 isoform, is weak. However, a growing body of research points towards indirect modulation of VEGF activity and signaling by this compound through various mechanisms.

Direct Binding Affinity

Studies investigating the direct binding of this compound to a panel of heparin-binding proteins have been conducted. These interactions are thought to occur primarily through charge-charge interactions between the polyanionic structure of this compound and positively charged domains on these proteins. While this compound exhibits low nanomolar affinity for some heparin-binding proteins like basic fibroblast growth factor (bFGF), its affinity for VEGF165 is considerably lower.

A key study determined the Michaelis-Menten binding constant (KM) for the interaction between this compound and VEGF165 to be 34 µmol/l, indicating a relatively low-affinity interaction.[1] This suggests that a direct binding and sequestration of VEGF is unlikely to be the primary mechanism of this compound's action in modulating VEGF-related pathophysiology. Further supporting this, it has been shown that this compound does not displace 125I-VEGF165 from its low-affinity binding sites on the extracellular matrix.

Indirect Modulation of VEGF

Despite the weak direct interaction, this compound has been shown to indirectly influence VEGF through its broader anti-inflammatory and endothelial-protective effects.

As part of its anti-inflammatory properties, this compound has been observed to decrease the levels of various pro-inflammatory cytokines and mediators, including VEGF.[2][3][4] In vitro studies have demonstrated a reduced production of VEGF by stromal cells following treatment with this compound.[2] This reduction in circulating VEGF could contribute to the amelioration of conditions characterized by excessive VEGF-driven pathology, such as vascular leakage.

This compound may also modulate the bioavailability of VEGF through its effects on matrix metalloproteinases (MMPs). Specifically, MMP-9 has been implicated in the proteolytic cleavage of extracellular matrix components, which can release sequestered VEGF, thereby increasing its local concentration and activity.[5][6] Some studies suggest that this compound can modulate the expression and activity of MMPs.[7] For instance, in a rat model, inhibition of MMP-9 was shown to prevent the proteolytic cleavage of hepatic VEGF.[7] By potentially influencing MMP-9 activity, this compound could indirectly regulate the release and availability of active VEGF in the tissue microenvironment.

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of this compound with VEGF.

| Parameter | Value | Protein | Method | Reference |

| Michaelis-Menten Constant (KM) | 34 µmol/l | VEGF165 | Not Specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the molecular interactions of this compound with VEGF.

Surface Plasmon Resonance (SPR) for Low-Affinity Interactions

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. The following protocol is adapted for studying the low-affinity interaction between this compound and VEGF.

Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of the this compound-VEGF interaction.

Materials:

-

SPR instrument (e.g., BIAcore)

-

Sensor chip (e.g., CM5)

-

Recombinant human VEGF165

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Appropriate running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution)

Procedure:

-

Ligand Immobilization:

-

Covalently immobilize recombinant human VEGF165 onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization level to minimize mass transport limitations.

-

Activate a reference flow cell with EDC/NHS and block with ethanolamine (B43304) without immobilizing VEGF165 to serve as a negative control.

-

-

Analyte Injection:

-

Prepare a series of dilutions of this compound in the running buffer, covering a wide concentration range (e.g., from low micromolar to high micromolar) to account for the expected low affinity.

-

Inject the this compound solutions over the VEGF165-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.

-

-

Regeneration:

-

After each this compound injection, inject the regeneration solution to remove any bound this compound and restore the baseline.

-

-

Data Analysis:

-

Subtract the reference flow cell sensorgram from the active flow cell sensorgram to obtain the specific binding response.

-

Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model or a steady-state affinity model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Enzyme-Linked Immunosorbent Assay (ELISA) to Measure VEGF Levels

This protocol describes how to quantify the effect of this compound on VEGF production by cells in culture.

Objective: To determine if this compound treatment alters the secretion of VEGF from a relevant cell line (e.g., stromal cells, endothelial cells).

Materials:

-

Human VEGF ELISA kit

-

Cell culture medium and supplements

-

Selected cell line (e.g., human stromal cells)

-

This compound

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed the chosen cell line in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control group.

-

-

Sample Collection:

-

Collect the cell culture supernatants from each well.

-

Centrifuge the supernatants to remove any cells or debris.

-

-

ELISA Protocol:

-

Perform the human VEGF ELISA according to the manufacturer's instructions.[3][8][9][10][11] This typically involves:

-

Adding standards and samples to wells pre-coated with a VEGF capture antibody.

-

Incubating to allow VEGF to bind.

-

Washing the wells.

-

Adding a biotinylated detection antibody.

-

Incubating and washing.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the VEGF standards.

-

Calculate the concentration of VEGF in each sample by interpolating from the standard curve.

-

Compare the VEGF concentrations in the supernatants of this compound-treated cells to the untreated controls to determine the effect of this compound on VEGF secretion.

-

Cell-Based VEGF Signaling Assay

This protocol outlines a general method to assess the impact of this compound on the VEGF signaling pathway in endothelial cells.

Objective: To determine if this compound can modulate VEGF-induced activation of downstream signaling pathways (e.g., phosphorylation of VEGFR2, ERK, or Akt).

Materials:

-

Human endothelial cells (e.g., HUVECs)

-

Cell culture medium and supplements

-

Recombinant human VEGF165

-

This compound

-

Phospho-specific antibodies for key signaling proteins (e.g., p-VEGFR2, p-ERK, p-Akt)

-

Western blotting reagents and equipment or a suitable cell-based ELISA kit.

Procedure:

-

Cell Culture and Treatment:

-

Culture endothelial cells to sub-confluency and then serum-starve them for several hours to reduce basal signaling.

-

Pre-treat the cells with different concentrations of this compound for a defined period.

-

Stimulate the cells with a known concentration of recombinant human VEGF165 for a short period (e.g., 5-15 minutes). Include appropriate controls (untreated, VEGF only, this compound only).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

-

Analysis of Protein Phosphorylation (Western Blotting):

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of the target signaling proteins (e.g., anti-p-VEGFR2).

-

Subsequently, probe with antibodies for the total forms of these proteins as a loading control.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Calculate the ratio of phosphorylated to total protein for each condition.

-

Compare the levels of VEGF-induced phosphorylation in the presence and absence of this compound to assess its modulatory effect on the signaling pathway.

-

Visualizations

Signaling Pathways

Caption: Proposed indirect modulation of the VEGF signaling pathway by this compound.

Experimental Workflows

Caption: Workflow for quantifying this compound's effect on VEGF secretion using ELISA.

Caption: Workflow for analyzing this compound-VEGF interaction using Surface Plasmon Resonance (SPR).

References

- 1. Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. This compound in the treatment of hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF release by MMP-9 mediated heparan sulphate cleavage induces colorectal cancer angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 7. Frontiers | Pre-Exposure to this compound Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]

- 8. bmgrp.com [bmgrp.com]

- 9. rndsystems.com [rndsystems.com]

- 10. novamedline.com [novamedline.com]

- 11. portal.cytodocs.com [portal.cytodocs.com]

Defibrotide's Untapped Potential: Early-Stage Research in Non-VOD Indications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Defibrotide (B611023), a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, is an established therapy for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Beyond this primary indication, a growing body of early-stage research has begun to explore its therapeutic potential across a spectrum of non-VOD conditions. This technical guide synthesizes the current preclinical and clinical evidence, focusing on the multifaceted mechanisms of this compound and its potential applications in indications driven by endothelial dysfunction, inflammation, and thrombosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic profile of this compound.

Core Mechanisms of Action

This compound exhibits a pleiotropic mechanism of action, primarily centered on the protection and restoration of endothelial cell function. Its therapeutic effects are attributed to a combination of anti-thrombotic, fibrinolytic, anti-inflammatory, and direct endothelial-protective properties.[1][2][3]

Key Mechanistic Pillars:

-

Endothelial Protection: this compound protects endothelial cells from damage induced by various stimuli, including chemotherapy, inflammatory cytokines, and ischemia-reperfusion.[4][5] It has been shown to reduce endothelial cell apoptosis and maintain the integrity of the vascular barrier.

-

Anti-inflammatory Effects: The drug modulates the inflammatory cascade by reducing the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, while potentially increasing anti-inflammatory cytokines.[6][7]

-

Modulation of Cell Adhesion: this compound has been shown to downregulate the expression of key adhesion molecules on endothelial cells, such as E-selectin, VCAM-1, and ICAM-1, thereby reducing the adhesion and transmigration of leukocytes.[7][9]

Preclinical and Clinical Data in Non-VOD Indications

The following tables summarize the key quantitative findings from early-stage research on this compound in various non-VOD indications.

Ischemia-Reperfusion Injury: Myocardial Infarction

| Experimental Model | Key Parameter | Treatment Group (this compound) | Control Group | Percentage Change | Reference |

| Rabbit Model of Myocardial Ischemia and Reperfusion | Infarct Size | 22 ± 3% of area at risk | 45 ± 4% of area at risk | 51% reduction | [1][2][10] |

Graft-versus-Host Disease (GvHD)

| Study Type | Patient/Animal Model | Key Outcome | This compound Group | Control Group | p-value | Reference |

| Retrospective Pediatric Study | 91 pediatric patients undergoing allo-HSCT | Incidence of aGvHD (grade II-IV) | 4% (2/47) | 39% (17/44) | p = 0.001 | [11] |

| Phase II Randomized Trial | 152 adult patients undergoing allo-HCT | Cumulative incidence of grade B-D aGvHD at day 100 | 38.4% (n=79) | 47.1% (n=73) | Not statistically powered for difference | [12][13][14] |

| Murine Model of aGvHD | B10.BR mice transplanted with C57BL/6J cells | Survival at Day +28 | 83.34% | 54.55% | < 0.05 | [4][6][7] |

| Murine Model of aGvHD | B10.BR mice transplanted with C57BL/6J cells | Serum TNF-α levels at Day +7 | Significantly reduced | Elevated | < 0.05 | [6][7] |

| Murine Model of aGvHD | B10.BR mice transplanted with C57BL/6J cells | Serum IL-6 levels at Day +7 | Reduced | Elevated | p = 0.05 | [6][7] |